molecular formula C25H40N2O6S B162689 Leukotrien D4 CAS No. 73836-78-9

Leukotrien D4

Katalognummer: B162689
CAS-Nummer: 73836-78-9
Molekulargewicht: 496.7 g/mol
InChI-Schlüssel: YEESKJGWJFYOOK-LDDGIIIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Leukotrien D4 (LTD4) ist ein bioaktives Eicosanoid.
  • Es spielt eine zentrale Rolle in der Entzündungsreaktion, insbesondere in der Pathophysiologie von Asthma und allergischen Reaktionen.
  • LTD4 induziert die Kontraktion der glatten Muskulatur, was zu Bronchokonstriktion und Vasokonstriktion führt. Es erhöht auch die Gefäßpermeabilität.
  • Basophile setzen LTD4 frei .
  • Wissenschaftliche Forschungsanwendungen

    • LTD4 hat Forschungspotenzial im Bereich des Asthmas.
    • Es ist ein potenter Bronchokonstriktor und könnte als Ziel für therapeutische Interventionen dienen.
    • Über Asthma hinaus erstrecken sich seine Anwendungen auf andere Bereiche der Biologie, Medizin und Industrie, obwohl spezifische Beispiele nicht leicht verfügbar sind.
  • Wirkmechanismus

    • LTD4 übt seine Wirkungen aus, indem es an Cysteinyl-Leukotrien-Rezeptoren auf Zielzellen bindet.
    • Diese Rezeptoren sind an Signalwegen beteiligt, die die Kontraktion der glatten Muskulatur, Entzündungen und Immunantworten regulieren.
  • Wirkmechanismus

    • LTD4 exerts its effects by binding to cysteinyl leukotriene receptors on target cells.
    • These receptors are involved in signaling pathways that regulate smooth muscle contraction, inflammation, and immune responses.
  • Safety and Hazards

    Leukotriene D4 is used for research purposes and not for human or veterinary diagnostic or therapeutic use . It is highly flammable and causes serious eye irritation .

    Zukünftige Richtungen

    Leukotriene D4 contributes to atherosclerosis either through driving foam cell formation or recruitment of immune cells or both . CysLT1R antagonists, which are safely being used in the treatment of asthma, can be repurposed for the treatment of atherosclerosis .

    Biochemische Analyse

    Biochemical Properties

    LTD4 is produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes, proteins, and other biomolecules to regulate immune responses . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

    Cellular Effects

    LTD4 has significant effects on various types of cells and cellular processes. It influences cell function by inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . In addition, LTD4 promotes airway epithelial cell inflammation and remodeling .

    Molecular Mechanism

    LTD4 exerts its effects at the molecular level through several mechanisms. It binds to specific G-protein-coupled receptors, triggering a series of downstream signaling pathways . These pathways include Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and others, which regulate various metabolic and physiological processes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of LTD4 can change over time. For instance, LTD4 has been shown to stimulate Na-K-ATPase activity in rat intestinal epithelial cells, leading to alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF, and eotaxin .

    Dosage Effects in Animal Models

    In animal models, the effects of LTD4 can vary with different dosages. For example, montelukast, a leukotriene receptor antagonist, has been shown to ameliorate tissue damage in sepsis-induced lung and renal injury in rats .

    Metabolic Pathways

    LTD4 is involved in various metabolic pathways. It is produced from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

    Transport and Distribution

    It is known that LTD4 is released by basophils , suggesting that it may be transported and distributed via these cells.

    Subcellular Localization

    The subcellular localization of LTD4 receptors has been studied in sheep tracheal smooth muscle. The receptors were found in subcellular membrane fractions obtained from the muscle, suggesting that the plasma membrane is the primary location of specific LTD4 receptors .

    Vorbereitungsmethoden

    • LTD4 ist ein Produkt des 5-Lipoxygenase-Weges.
    • Leider sind spezifische synthetische Routen und Reaktionsbedingungen für seine Herstellung in der Literatur nicht weit verbreitet.
    • Industrielle Produktionsmethoden können enzymatische oder chemische Synthese umfassen, aber detaillierte Informationen sind rar.
  • Analyse Chemischer Reaktionen

    • LTD4 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen sind kontextabhängig und können je nach spezifischer Reaktion variieren.
    • Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
  • Vergleich Mit ähnlichen Verbindungen

    • Während LTD4 in seiner spezifischen Rolle als Bronchokonstriktor und Vermittler von Entzündungen einzigartig ist, ist es Teil einer Familie von Leukotrienen.
    • Andere verwandte Leukotriene umfassen Leukotriene C4 und E4, die ähnlich bei der Induktion von glatter Muskelkontraktion und Entzündung wirken.

    Eigenschaften

    { "Design of the Synthesis Pathway": "The synthesis of leukotriene D4 involves the coupling of leukotriene C4 with glutathione. The overall reaction is catalyzed by the enzyme LTC4 synthase. In the absence of the enzyme, the reaction can be carried out using chemical methods.", "Starting Materials": [ "Leukotriene C4", "Glutathione", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Leukotriene C4 is dissolved in chloroform and mixed with glutathione in methanol.", "Dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) are added to the mixture to activate the carboxylic acid group of glutathione.", "The reaction mixture is stirred at room temperature for several hours.", "The product is extracted with chloroform and washed with sodium bicarbonate and sodium chloride solution.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The product is purified by column chromatography using a silica gel column and eluted with a mixture of chloroform and diethyl ether." ] }

    73836-78-9

    Molekularformel

    C25H40N2O6S

    Molekulargewicht

    496.7 g/mol

    IUPAC-Name

    (5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

    InChI

    InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1

    InChI-Schlüssel

    YEESKJGWJFYOOK-LDDGIIIKSA-N

    Isomerische SMILES

    CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    Kanonische SMILES

    CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

    73836-78-9

    Physikalische Beschreibung

    Solid

    Synonyme

    Leukotriene D
    Leukotriene D 4
    Leukotriene D-4
    Leukotriene D4
    Leukotrienes D
    LTD4

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    leukotriene D4
    Reactant of Route 2
    leukotriene D4
    Reactant of Route 3
    leukotriene D4
    Reactant of Route 4
    leukotriene D4
    Reactant of Route 5
    leukotriene D4
    Reactant of Route 6
    leukotriene D4
    Customer
    Q & A

    Q1: How does Leukotriene D4 interact with its target receptors?

    A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.

    Q2: What are the downstream effects of LTD4 binding to CysLTR1?

    A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]

    Q3: Does LTD4 signaling play a role in cell survival and proliferation?

    A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []

    Q4: Can LTD4 signaling influence cell migration?

    A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []

    Q5: What is the role of LTD4 in the inflammatory response?

    A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]

    Q6: Is LTD4 involved in the pathogenesis of specific diseases?

    A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []

    Q7: How is LTD4 metabolized and eliminated from the body?

    A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]

    Q8: What are leukotriene D4 receptor antagonists, and how do they work?

    A8: Leukotriene D4 receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.

    Q9: What are some examples of leukotriene D4 receptor antagonists?

    A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.

    Q10: What are the clinical applications of LTD4 receptor antagonists?

    A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]

    Q11: Can LTD4 receptor antagonists be used in combination with other medications?

    A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []

    Q12: Are there specific inhibitors of LTD4 synthesis?

    A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.